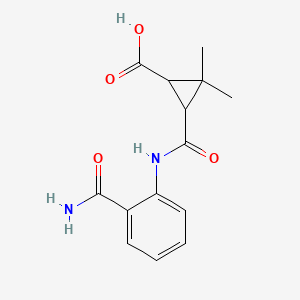
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide, also known as FM2, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in the field of neuroscience. FM2 is a ligand that selectively binds to the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily found in the central nervous system.
Mécanisme D'action
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide selectively binds to the CB1 receptor and acts as a partial agonist. CB1 receptors are primarily found in presynaptic neurons, where they inhibit the release of neurotransmitters such as glutamate and GABA. Therefore, the activation of CB1 receptors by N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide leads to a decrease in neurotransmitter release, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. For example, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has been shown to reduce the release of glutamate in the hippocampus, which is a brain region that is important for learning and memory. Additionally, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, which is a brain region that is involved in reward processing. These effects of N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide on neurotransmitter release and neuronal activity can have significant implications for behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has several advantages as a tool for studying CB1 receptor function. For example, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide is highly selective for CB1 receptors and has minimal off-target effects. Additionally, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide is a partial agonist, which allows for more precise modulation of CB1 receptor activity compared to full agonists or antagonists. However, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide also has some limitations. For example, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide. One potential direction is to investigate the effects of N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide on neurological disorders such as epilepsy and addiction. Another potential direction is to investigate the role of CB1 receptors in various physiological processes such as pain perception and appetite regulation. Additionally, future research could focus on developing more potent and selective ligands for CB1 receptors, which could have significant implications for the treatment of various neurological disorders.
Méthodes De Synthèse
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2-methylphenylhydrazine to form 1-(4-fluorophenyl)-2-methyl-1H-pyrazole. This intermediate is then reacted with ethyl chloroformate to form N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide, which is the final product. The synthesis of N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has been reported in several scientific articles, and the purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide has been extensively studied for its potential application in the field of neuroscience. CB1 receptors are known to play a crucial role in various physiological processes such as pain perception, appetite regulation, and memory formation. Therefore, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide could be used as a tool to study the role of CB1 receptors in these processes. Additionally, N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide could be used to investigate the effects of CB1 receptor modulation on various neurological disorders such as epilepsy, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-3-22(18-7-5-4-6-14(18)2)19(24)17-12-13-23(21-17)16-10-8-15(20)9-11-16/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYLYRCSFDJRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=NN(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(4-fluorophenyl)-N-(2-methylphenyl)pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

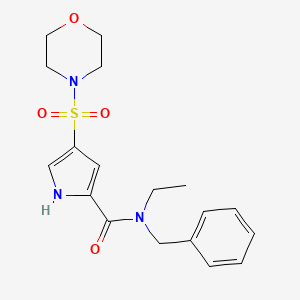
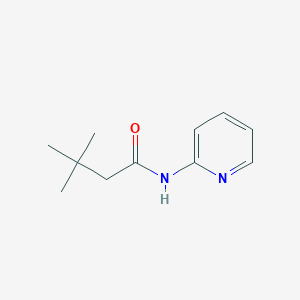
![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![N-[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7561496.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
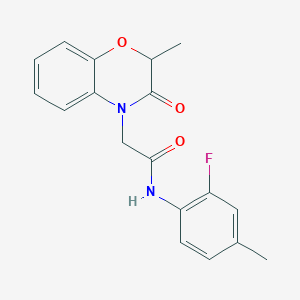
![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)


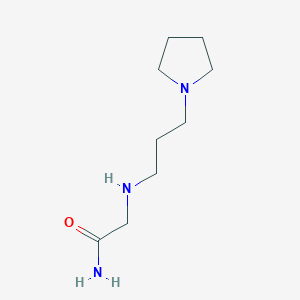

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)
